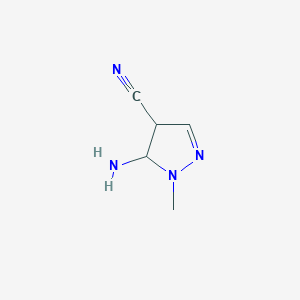![molecular formula C9H12N4S2 B185706 7-Butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione CAS No. 3438-80-0](/img/structure/B185706.png)
7-Butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 7-Butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione is not fully understood. However, it has been suggested that this compound may exert its antitumor and antiviral activities by inhibiting the activity of certain enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
Studies have shown that 7-Butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione exhibits significant antitumor and antiviral activities in vitro. It has also been shown to have low toxicity in animal models. However, further studies are needed to determine the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 7-Butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione in lab experiments is its potential antitumor and antiviral activities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experimental settings.
Future Directions
There are several future directions for research on 7-Butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione. One area of research is to further investigate its mechanism of action and optimize its use in experimental settings. Another area of research is to explore its potential use as a drug delivery agent and to develop new formulations for its use in pharmaceuticals. Additionally, there is a need to investigate its potential use in materials science, particularly as a corrosion inhibitor.
Synthesis Methods
The synthesis of 7-Butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione has been achieved using various methods such as the reaction of 2-amino-4-butylthio-5,6-dihydropyridazin-3(2H)-one with carbon disulfide and potassium hydroxide. Another method involves the reaction of 2-amino-4-butylthio-5,6-dihydropyridazin-3(2H)-one with carbon disulfide and sodium hydride in the presence of DMF.
Scientific Research Applications
7-Butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. In medicinal chemistry, this compound has been studied for its potential antitumor and antiviral activities. In pharmaceuticals, it has been investigated for its potential use as a drug delivery agent. In materials science, it has been studied for its potential use as a corrosion inhibitor.
properties
CAS RN |
3438-80-0 |
|---|---|
Product Name |
7-Butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione |
Molecular Formula |
C9H12N4S2 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
4-butylsulfanyl-3,6-dihydroimidazo[4,5-d]pyridazine-7-thione |
InChI |
InChI=1S/C9H12N4S2/c1-2-3-4-15-9-7-6(10-5-11-7)8(14)12-13-9/h5H,2-4H2,1H3,(H,10,11)(H,12,14) |
InChI Key |
OWTUDLZGDSNDRS-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCSC1=C2C(=NC=N2)C(=S)NN1 |
SMILES |
CCCCSC1=NNC(=S)C2=C1NC=N2 |
Canonical SMILES |
CCCCSC1=C2C(=NC=N2)C(=S)NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[3-(2,4-Dinitroanilino)phenyl]methanol](/img/structure/B185632.png)


![N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B185636.png)



![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)